molecular formula C13H13NOS B8766850 N-benzyl-3-methylthiophene-2-carboxamide

N-benzyl-3-methylthiophene-2-carboxamide

Cat. No.: B8766850
M. Wt: 231.32 g/mol
InChI Key: QQZNXSGHJXHCTL-UHFFFAOYSA-N
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Description

N-Benzyl-3-methylthiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly within the valuable thiophene-2-carboxamide class. Thiophene carboxamide derivatives are extensively investigated for their diverse biological activities . Specific derivatives are recognized as lead compounds in drug discovery, and some, such as OSI-390 and Rivaroxaban, are marketed for therapeutic uses as anticancer and antithrombotic agents, respectively . Research into structurally similar compounds highlights their potential in antimicrobial applications. Studies on novel thiophene-2-carboxamide derivatives have demonstrated potent antibacterial activity against a panel of pathogenic Gram-positive bacteria (including Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa ) . Furthermore, certain thiophene-2-carboxamide analogues have been synthesized and identified as a novel class of inhibitors against enterovirus 71 . Beyond antimicrobial effects, this class of compounds also exhibits promising antioxidant properties, as evaluated by the ABTS radical cation assay, with some derivatives showing significant inhibition activity . This product is intended for research purposes such as in vitro biological screening, assay development, and as a reference standard. It is supplied with guaranteed high purity and quality. Intended Use and Disclaimer: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-benzyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C13H13NOS/c1-10-7-8-16-12(10)13(15)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

QQZNXSGHJXHCTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. The antioxidant activity of N-benzyl-3-methylthiophene-2-carboxamide has been evaluated using various assays, including the ABTS and DPPH methods. These studies indicate that the compound effectively scavenges free radicals, thereby reducing oxidative stress.

Antibacterial Activity

This compound has shown promising antibacterial activity against a range of pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Table 2: Antibacterial Activity Data

Bacterial StrainInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus2083.3
Bacillus subtilis1982.6
Escherichia coli1562.0

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. Research indicates that the compound induces apoptosis and inhibits cell proliferation through several mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.

Comparison with Similar Compounds

Structural and Substituent Variations

Key differences among analogs lie in substituents on the thiophene ring and the amide side chain, which influence physicochemical properties and bioactivity.

Compound Name Substituents (Thiophene Ring) Amide Side Chain Molecular Weight Melting Point (°C) Key References
N-Benzyl-3-methylthiophene-2-carboxamide 3-methyl N-benzyl 233.29* N/A
N-Benzyl-3-hydroxythiophene-2-carboxamide 3-hydroxy N-benzyl 233.29 N/A
3-Chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide 3-chloro N-(2-methoxyethyl) 269.74 N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide None (parent thiophene) N-(2-nitrophenyl) 262.27 397
N-Benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide 3-chloro N-benzyl, N-ethyl 314.80 N/A

*Calculated based on molecular formula C₁₂H₁₁NO₂S.

Key Observations :

  • Substituent Effects : Chloro and nitro groups increase molecular weight and polarity compared to methyl or hydroxy groups. The methoxyethyl side chain in ’s compound enhances solubility due to its ether linkage .
  • Crystal Packing : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence molecular packing via weak C–H⋯O/S interactions, which may affect solubility and stability .

Spectroscopic Characterization

  • IR Spectroscopy: All analogs show characteristic C=O (1650–1750 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches. Hydroxy or nitro substituents introduce additional O–H (broad ~3200 cm⁻¹) or NO₂ (1520, 1350 cm⁻¹) peaks .
  • NMR : Methyl groups in the target compound would appear as singlets near δ 2.3 ppm (¹H) and δ 20–25 ppm (¹³C), whereas chloro substituents deshield adjacent protons, shifting signals downfield .

Preparation Methods

Conversion to Acid Chloride

3-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane, catalyzed by dimethylformamide (DMF). For example, 21.3 g of the acid reacts with 0.6 mol SOCl₂ under reflux for 2 hours, yielding 24 g of 3-methyl-2-thiophenecarbonyl chloride. The reaction mechanism proceeds via nucleophilic acyl substitution, with DMF accelerating chloride displacement.

Reaction Conditions:

  • Solvent: 1,2-Dichloroethane

  • Catalyst: DMF (0.05 mL per 280 mL solvent)

  • Temperature: Reflux (~85°C)

  • Duration: 2 hours

Amidation with Benzylamine

The acid chloride is reacted with benzylamine in dichloromethane (CH₂Cl₂) under cryogenic conditions. A representative protocol involves dissolving the chloride in CH₂Cl₂ and adding it dropwise to a cooled (–5°C) solution of benzylamine and CH₂Cl₂. Post-reaction, the mixture is washed with brine, and the solvent is evaporated to isolate the crude product, which is purified via recrystallization or vacuum distillation.

Key Parameters:

  • Benzylamine stoichiometry: 1.1–1.5 equivalents relative to acid chloride

  • Temperature: Maintained below –5°C during addition

  • Workup: Sequential washes with water and brine

Yield and Purity:

  • Yield: 88–92%

  • Purity: ≥99% (GC area %)

Direct Amidation Using Coupling Reagents

Carbodiimide-Mediated Coupling

An alternative to acid chlorides employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. While not explicitly cited in the provided sources, this method is widely reported in analogous amidation protocols.

Typical Protocol:

  • Dissolve 3-methylthiophene-2-carboxylic acid (1 equiv) and EDC (1.2 equiv) in anhydrous DMF.

  • Add benzylamine (1.5 equiv) and stir at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Advantages:

  • Avoids handling corrosive SOCl₂

  • Suitable for acid-sensitive substrates

Disadvantages:

  • Lower yields (~70–85%) compared to acid chloride route

  • Requires chromatographic purification

Grignard Reagent-Based Synthesis

Formation of 3-Methyl-2-Bromothiophene

A patented method synthesizes 3-methyl-2-bromothiophene via bromination of 3-methylthiophene using HBr/H₂O₂. For instance, 1 mole of 3-methylthiophene reacts with 1.2 moles HBr and 1 mole H₂O₂ at 5–10°C, yielding 93.1% 3-methyl-2-bromothiophene.

Reaction Equation:

3-Methylthiophene+HBr+H2O23-Methyl-2-bromothiophene+H2O[1]\text{3-Methylthiophene} + \text{HBr} + \text{H}2\text{O}2 \rightarrow \text{3-Methyl-2-bromothiophene} + \text{H}_2\text{O} \quad

Carbonylation and Amidation

The bromothiophene intermediate undergoes carbonylation via CO insertion (e.g., using palladium catalysts) to form the carboxylic acid, followed by amidation as described in Section 1. While this pathway is more laborious, it offers flexibility for introducing isotopic labels or functional groups at the bromine position.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Acid Chloride Route88–92%99.1–99.6%ModerateHigh
Direct Amidation70–85%95–98%LowModerate
Grignard Pathway80–85%97–99%HighLow

Key Findings:

  • The acid chloride method achieves the highest yields and purity, making it preferable for industrial-scale synthesis.

  • Direct amidation reduces hazardous reagent use but requires optimization to mitigate side reactions.

  • Grignard-based routes, while versatile, involve multi-step sequences that limit throughput.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF): Enhance reaction rates but complicate purification.

  • Chlorinated solvents (CH₂Cl₂, 1,2-dichloroethane): Improve acid chloride stability and phase separation during workup.

Stoichiometric Adjustments

Excess benzylamine (1.5 equiv) ensures complete consumption of the acid chloride, minimizing residual starting material.

Purification Techniques

  • Vacuum distillation: Effective for high-boiling-point amides (e.g., 3-methylthiophene-2-carboxamide).

  • Recrystallization: Preferred for N-benzyl derivatives using toluene/hexane mixtures .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-methylthiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiophene-carboxamide derivatives typically involves acylation or nucleophilic substitution reactions. For example, in related compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes), refluxing intermediates with anhydrides (e.g., succinic or maleic anhydride) in dry CH2_2Cl2_2 under nitrogen protection yields carboxamide derivatives with 47–67% efficiency . Key parameters include:

  • Reagent stoichiometry : A 1.2:1 molar ratio of anhydride to substrate is recommended to minimize side reactions.
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves >95% purity .
  • Characterization : Use IR (C=O, NH stretches), 1^1H/13^13C NMR (amide proton δ 10–12 ppm, carbonyl carbons δ 165–175 ppm), and HRMS for validation .

(Advanced)

Q. How can discrepancies in NMR data for this compound derivatives be resolved during structural elucidation?

Methodological Answer: Conflicting NMR signals (e.g., split peaks for amide protons or unexpected coupling patterns) often arise from:

  • Rotameric equilibria : Amide bonds may exhibit restricted rotation, causing peak splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce signals .
  • Solvent effects : Deuterated DMSO versus CDCl3_3 may shift NH proton signals due to hydrogen bonding. Compare spectra across solvents .
  • Impurity interference : Residual solvents or byproducts (e.g., unreacted anhydrides) can overlap. Use 2D NMR (COSY, HSQC) to isolate signals .

(Basic)

Q. What purification strategies are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Reverse-phase HPLC : Effective for polar carboxamides. Use a C18 column with methanol-water gradients (retention time ~15–20 min) .
  • Recrystallization : For less polar derivatives, methanol or ethanol recrystallization at 4°C yields high-purity crystals (melting points: 190–220°C) .
  • Silica gel chromatography : Employ ethyl acetate/hexane (1:3 to 1:1) for intermediates. Monitor fractions via TLC (Rf_f 0.3–0.5) .

(Advanced)

Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?

Methodological Answer:

  • Crystal growth : Slow evaporation of saturated DMSO or dichloromethane solutions at 25°C produces diffraction-quality crystals .
  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with SHELXTL (Bruker AXS) or SHELXL for refinement. Aim for R1_1 < 0.05 .
  • Challenges : Flexible benzyl groups may disorder. Apply restraints to thermal parameters or use twinned-data refinement in SHELXL .

(Advanced)

Q. What strategies are used to analyze structure-activity relationships (SAR) for thiophene-carboxamide derivatives in biological studies?

Methodological Answer:

  • Bioisosteric replacements : Compare activity of N-benzyl vs. N-aryl variants (e.g., 2-chlorophenyl in compound 23 ) to assess steric/electronic effects.
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical H-bond donors (amide NH) and hydrophobic pockets (benzyl group) .
  • Data normalization : Express IC50_{50} values relative to a positive control (e.g., ciprofloxacin for antibacterial assays) to minimize inter-assay variability .

(Basic)

Q. How can IR spectroscopy distinguish between regioisomers of this compound?

Methodological Answer:

  • Key absorption bands :
    • Amide I (C=O stretch) : 1640–1680 cm1^{-1}.
    • Amide II (N–H bend + C–N stretch) : 1520–1560 cm1^{-1}.
    • Aromatic C–H : 3000–3100 cm1^{-1} .
  • Differentiation : Regioisomers may show shifted amide I peaks due to conjugation differences. For example, para-substituted benzyl groups reduce conjugation, raising the C=O stretch frequency by 10–15 cm1^{-1} .

(Advanced)

Q. How do reaction solvents influence the yield and purity of this compound?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rates but may hydrolyze anhydrides. Use molecular sieves to absorb moisture .
  • Chlorinated solvents (CH2_2Cl2_2) : Ideal for anhydride-mediated reactions due to low nucleophilicity. Reflux under nitrogen prevents oxidation .
  • Solvent-free conditions : Microwave-assisted synthesis at 80–100°C reduces purification steps but risks decomposition above 120°C .

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